2-Bromo-4,6-dichloropyridine
Overview
Description
“2-Bromo-4,6-dichloropyridine” is a chemical compound with the molecular formula C5H2BrCl2N . It has an average mass of 226.886 Da and a monoisotopic mass of 224.874756 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing 5-Bromo-2, 4-dichloropyridine has been described, where 2-amino-4-thloropyridine is used as a starting raw material . Another study reported the synthesis of 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine using organolithium reagents .
Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-4,6-dichloropyridine” can be complex and depend on various factors. For example, one study investigated the atmospheric oxidation mechanism and kinetics of a similar compound, 2-Bromo-4,6-dinitroaniline, by the OH radical .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4,6-dichloropyridine” include a melting point of 95℃, a predicted boiling point of 263.7±35.0 °C, and a predicted density of 1.848±0.06 g/cm3 . It is a solid substance with an off-white color .
Scientific Research Applications
Transition-Metal-Catalyzed Cross-Coupling Reactions
- For instance, coupling it with other halides or organometallic reagents can yield substituted pyridines, terpyridines, or other heterocycles. These compounds find applications in materials science, catalysis, and coordination chemistry .
Covalent Bonding Analysis
- Researchers use 2-Bromo-4,6-dichloropyridine in studies related to covalent bonding. Techniques like Electron Localization Function (ELF) and Localized Orbital Locator (LOL) help reveal regions of molecular space where electron pairs are more likely to be found .
Regioselective Synthesis of Pyrimidine Derivatives
- In regioselective reactions, 2-Bromo-4,6-dichloropyridine reacts with nucleophiles to form C-4 substituted pyrimidine derivatives. For example, N-methylpiperazine selectively adds to the C-4 position, leading to interesting products .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
2-Bromo-4,6-dichloropyridine is a halogenated pyridine derivative. It’s often used in the synthesis of more complex organic compounds through reactions such as the Suzuki–Miyaura cross-coupling . In this reaction, the bromine and chlorine atoms on the pyridine ring can be replaced by other groups, allowing the compound to form new bonds and interact with its targets .
Biochemical Pathways
Halogenated pyridines are often involved in reactions that form carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-4,6-dichloropyridine are not well-studied. As a small, polar molecule, it’s likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes and transporters it interacts with .
Result of Action
The molecular and cellular effects of 2-Bromo-4,6-dichloropyridine depend on the specific targets it interacts with. As a halogenated pyridine, it’s likely to influence the function of various enzymes and receptors, potentially leading to changes in cellular signaling and metabolism .
Action Environment
The action, efficacy, and stability of 2-Bromo-4,6-dichloropyridine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its reactivity and stability. Additionally, the presence of other molecules can influence its interactions with its targets .
Safety and Hazards
“2-Bromo-4,6-dichloropyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this chemical with appropriate personal protective equipment and in a well-ventilated area .
properties
IUPAC Name |
2-bromo-4,6-dichloropyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-5(8)9-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHHIOYWDATHOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309732 | |
Record name | 2-Bromo-4,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dichloropyridine | |
CAS RN |
1060815-15-7 | |
Record name | 2-Bromo-4,6-dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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